3-(5-(pyridin-4-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol
Description
This compound belongs to the pyrazolo-benzoxazine class of heterocyclic molecules, characterized by a fused pyrazole-oxazine core. The structure incorporates a pyridin-4-yl substituent at the 5-position and a phenolic hydroxyl group at the 3-position of the benzoxazine ring.
Properties
IUPAC Name |
3-(5-pyridin-4-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazin-2-yl)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O2/c25-16-5-3-4-15(12-16)18-13-19-17-6-1-2-7-20(17)26-21(24(19)23-18)14-8-10-22-11-9-14/h1-12,19,21,25H,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXJBSTJNXNZNNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C3=CC=CC=C3OC(N2N=C1C4=CC(=CC=C4)O)C5=CC=NC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-(pyridin-4-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, such as pyridine derivatives and benzopyrazole precursors. These intermediates are then subjected to cyclization reactions under controlled conditions to form the oxazine ring. Key reagents used in these steps include strong acids or bases, oxidizing agents, and catalysts to facilitate the cyclization and subsequent functionalization of the compound.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(5-(pyridin-4-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to modify the oxazine ring or other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine and benzopyrazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperature control, and the use of catalysts to enhance reaction rates and selectivity.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenolic group can yield quinone derivatives, while reduction can lead to the formation of dihydro or tetrahydro derivatives of the compound.
Scientific Research Applications
3-(5-(pyridin-4-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antioxidant, and enzyme inhibitory properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 3-(5-(pyridin-4-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, its antioxidant properties may result from its ability to scavenge free radicals and inhibit oxidative stress pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs and their differentiating features:
Key Observations:
Halogenated derivatives (e.g., Cl, Br) exhibit higher lipophilicity, which may enhance membrane permeability but reduce metabolic stability .
Aromatic Ring Variations: Pyridin-4-yl vs. pyridin-2-yl () alters electronic distribution and binding interactions. Pyridin-4-yl’s symmetric nitrogen position may favor stronger π-stacking in biological targets .
Biological Activity Trends: Pyrazolo-benzoxazines with pyridinyl groups (e.g., ) are associated with kinase inhibition and receptor antagonism. The target compound’s phenol group may enhance binding to polar active sites, as seen in adenosine receptor antagonists like SCH 58261 . Alkoxy-substituted analogs () are less reactive due to electron-donating groups, which could reduce metabolic degradation but also limit hydrogen-bonding interactions .
Research Findings and Data
Physicochemical Properties:
- Solubility: Phenolic hydroxyl group increases solubility in polar solvents (e.g., DMSO, ethanol) compared to halogenated or alkoxy analogs .
- Thermal Stability: Benzoxazine derivatives generally exhibit high thermal stability (>200°C), though phenolic groups may lower decomposition temperatures due to hydrogen bonding .
Biological Activity
The compound 3-(5-(pyridin-4-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol represents a significant class of heterocyclic compounds that exhibit promising biological activities. Its complex structure, characterized by multiple aromatic rings and heteroatoms, suggests potential applications in medicinal chemistry, particularly in the development of therapeutic agents.
Structural Characteristics
This compound features a benzo[e]pyrazolo structure fused with a pyridine moiety and a phenolic group. The molecular formula is with a molecular weight of approximately 373.4 g/mol . The presence of the pyridine ring and the phenolic hydroxyl group enhances its potential for biological activity through various mechanisms.
Antimicrobial Activity
Research has indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of the benzo[e]pyrazolo framework have been tested against various bacterial strains, including Staphylococcus aureus and Candida albicans , showing effective inhibition of growth at low minimum inhibitory concentrations (MICs) . The compound's ability to disrupt biofilm formation has also been noted, which is crucial in treating persistent infections.
Anticancer Potential
Several studies have reported on the cytotoxic effects of related compounds against cancer cell lines. For example, certain derivatives demonstrated IC50 values in the micromolar range against various tumor cell lines . The mechanism often involves apoptosis induction and cell cycle arrest, highlighting the potential for developing anticancer therapeutics based on this scaffold.
Enzyme Inhibition
The structural features of this compound suggest possible interactions with enzymes such as acetylcholinesterase (AChE), which is a target for Alzheimer's disease treatments. Compounds with similar structures have shown promising AChE inhibitory activity .
Case Studies
A recent study evaluated the biological activity of compounds similar to this compound. The results highlighted:
| Compound | MIC (μg/mL) | Activity Type |
|---|---|---|
| Compound A | 0.98 | Antibacterial (MRSA) |
| Compound B | 7.80 | Antifungal (C. albicans) |
| Compound C | <10 | Cytotoxicity (Cancer Cell Lines) |
These findings underscore the compound's potential as a lead structure for further development in antimicrobial and anticancer therapies.
The biological activity of this compound is likely mediated through several mechanisms:
- Enzyme Interaction : Binding to specific enzymes or receptors alters their activity.
- Cell Membrane Disruption : Interaction with bacterial membranes can lead to cell lysis.
- Apoptosis Induction : Triggering programmed cell death pathways in cancer cells.
Q & A
Q. Experimental Design :
- Synthesize analogs with controlled substitutions (e.g., halogenation, methoxy groups).
- Test binding affinity via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
- Compare IC₅₀ values in enzyme inhibition assays (e.g., kinase or protease targets) .
Advanced Question: How can researchers resolve contradictions in reported synthetic yields for this compound?
Methodological Answer:
Contradictions often arise from:
Solvent Effects : Polar aprotic solvents (e.g., DMF) may improve cyclization but reduce yield due to side reactions .
Catalyst Use : Transition-metal catalysts (e.g., Pd/C) in hydrogenation steps can alter regioselectivity .
Purification Methods : Chromatography vs. recrystallization impacts purity and yield calculations .
Q. Resolution Strategy :
- Replicate reactions under standardized conditions (solvent, temperature, catalyst).
- Use HPLC-DAD to quantify impurities and validate yields .
Basic Question: What in vitro assays are suitable for evaluating the bioactivity of this compound?
Methodological Answer:
Enzyme Inhibition Assays :
- Measure IC₅₀ against kinases (e.g., EGFR, JAK2) using fluorescence-based ADP-Glo™ kits .
Cellular Viability Assays :
- MTT assay to assess cytotoxicity in cancer cell lines (e.g., HeLa, MCF-7) .
Receptor Binding Studies :
Advanced Question: How can computational methods predict the compound’s interaction with biological targets?
Methodological Answer:
Molecular Docking :
- Use AutoDock Vina or Schrödinger Suite to model binding poses with target proteins (e.g., COX-2, β-amyloid) .
MD Simulations :
ADMET Prediction :
- Apply SwissADME to evaluate Lipinski’s Rule of Five compliance and blood-brain barrier permeability .
Advanced Question: What methodologies assess the compound’s pharmacokinetic properties, such as bioavailability?
Methodological Answer:
In Vitro Permeability :
Metabolic Stability :
- Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS .
In Silico Tools :
- Veber’s Rules : Calculate topological polar surface area (TPSA < 140 Ų) and rotatable bonds (<10) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
